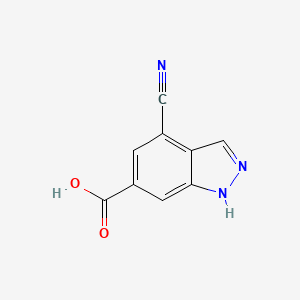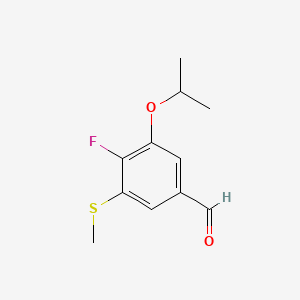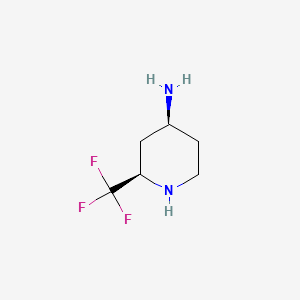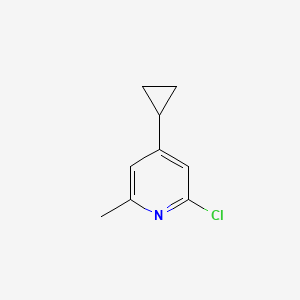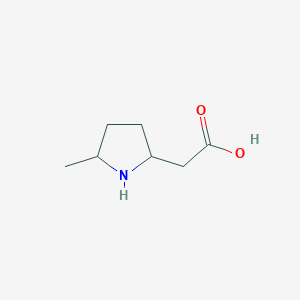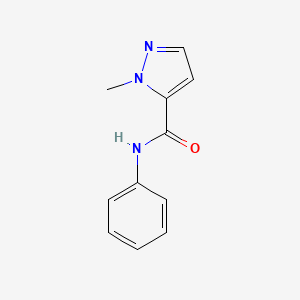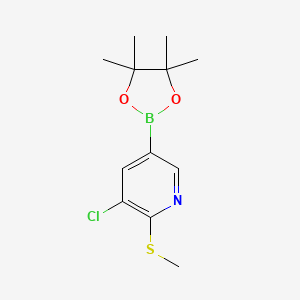
Ethyl2-(((benzyloxy)carbonyl)amino)-3-methyl-3-nitrobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is a complex organic compound with a unique structure that includes a benzyloxycarbonyl group, an amino group, a nitro group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE typically involves multi-step organic reactions. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by nitration and esterification reactions. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl chloroformate, nitric acid, and ethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrogen gas, Pd/C
Major Products
Oxidation: Amino derivatives
Reduction: Carboxylic acids
Substitution: Free amines
Applications De Recherche Scientifique
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE involves its interaction with various molecular targets. The benzyloxycarbonyl group can protect the amino group during reactions, while the nitro group can participate in redox reactions. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with biological targets or participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROPROPANOATE
- ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROHEXANOATE
Uniqueness
ETHYL 2-(((BENZYLOXY)CARBONYL)AMINO)-3-METHYL-3-NITROBUTANOATE is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions
Propriétés
Formule moléculaire |
C15H20N2O6 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
ethyl 3-methyl-3-nitro-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C15H20N2O6/c1-4-22-13(18)12(15(2,3)17(20)21)16-14(19)23-10-11-8-6-5-7-9-11/h5-9,12H,4,10H2,1-3H3,(H,16,19) |
Clé InChI |
NNNPRYDWBAUWGP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(C)(C)[N+](=O)[O-])NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Oxan-4-yl)amino]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile](/img/structure/B14031472.png)



![9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14031486.png)
